2'2'-cGAMP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

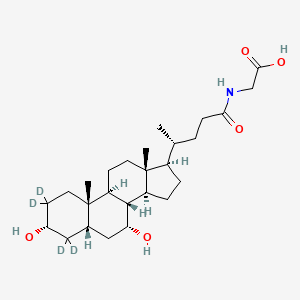

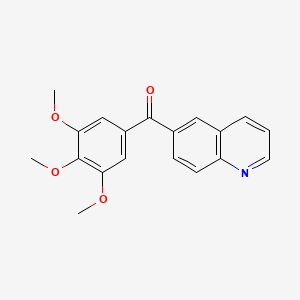

2’2’-cyclic guanosine monophosphate-adenosine monophosphate (2’2’-cGAMP) is a cyclic dinucleotide that plays a crucial role in the immune response. It is a second messenger molecule involved in the activation of the stimulator of interferon genes (STING) pathway, which is essential for the production of type I interferons in response to cytosolic DNA.

Mechanism of Action

Target of Action

The primary target of 2’2’-cGAMP is the Stimulator of Interferon Genes (STING) . STING is a membrane protein that plays a key role in innate immunity . It is activated by binding to 2’2’-cGAMP, leading to a series of immune responses .

Pharmacokinetics

It is known that the compound has low bioavailability due to its poor stability in serum . Therefore, it is necessary to design new compounds or drug delivery systems with improved pharmacokinetics to enhance cellular uptake, improve cytosolic delivery, and increase the compound’s bioavailability .

Action Environment

The action of 2’2’-cGAMP is influenced by various environmental factors. For instance, the presence of cytosolic DNA, which can be indicative of microbial infection or cellular damage, triggers the synthesis of 2’2’-cGAMP

Biochemical Analysis

Biochemical Properties

2’2’-cGAMP interacts with a variety of enzymes and proteins within the cell. The primary interaction is with the Stimulator of Interferon Genes (STING) receptor . Upon binding to STING, 2’2’-cGAMP triggers a conformational change in the receptor, leading to its activation . This activation initiates a cascade of downstream signaling events, including the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB), which ultimately results in the production of type I interferons .

Cellular Effects

The effects of 2’2’-cGAMP on cellular processes are vast and varied. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of the cGAS-STING pathway by 2’2’-cGAMP can lead to the production of type I interferons, which play a crucial role in innate immunity . Additionally, 2’2’-cGAMP can trigger sterile inflammation in response to cellular stress, such as senescence and mitochondrial stress .

Molecular Mechanism

The molecular mechanism of 2’2’-cGAMP involves its synthesis by cGAS in response to the presence of double-stranded DNA . Once synthesized, 2’2’-cGAMP binds to the STING receptor, triggering a conformational change and subsequent activation . This activation leads to a cascade of downstream signaling events, ultimately resulting in the production of type I interferons .

Dosage Effects in Animal Models

The effects of 2’2’-cGAMP can vary with different dosages in animal models . For instance, a single intranasal dose of a nanoparticle formulation of 2’2’-cGAMP was shown to protect against pathogenic strains of SARS-CoV-2 in hamsters .

Metabolic Pathways

2’2’-cGAMP is involved in several metabolic pathways. It is synthesized by cGAS using ATP and GTP . The cGAS-STING pathway, which 2’2’-cGAMP activates, plays a crucial role in regulating immunity and the host damage repair system .

Transport and Distribution

2’2’-cGAMP is transported and distributed within cells and tissues through its interaction with the STING receptor . Upon binding to STING, 2’2’-cGAMP triggers a conformational change in the receptor, leading to its activation and subsequent translocation from the endoplasmic reticulum to the Golgi apparatus .

Subcellular Localization

The subcellular localization of 2’2’-cGAMP is primarily in the cytoplasm, where it is synthesized by cGAS in response to the presence of double-stranded DNA . Upon binding to the STING receptor, 2’2’-cGAMP triggers the receptor’s translocation from the endoplasmic reticulum to the Golgi apparatus .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’2’-cyclic guanosine monophosphate-adenosine monophosphate can be synthesized chemically or biologically. The chemical synthesis involves the coupling of guanosine monophosphate and adenosine monophosphate through phosphodiester bonds. This process typically requires the use of protecting groups and coupling reagents to ensure the correct formation of the cyclic structure .

Industrial Production Methods

Industrial production of 2’2’-cyclic guanosine monophosphate-adenosine monophosphate can be achieved through recombinant DNA technology. This involves the expression of cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) in bacterial systems such as Escherichia coli. The enzyme catalyzes the formation of 2’2’-cyclic guanosine monophosphate-adenosine monophosphate from guanosine triphosphate and adenosine triphosphate .

Chemical Reactions Analysis

Types of Reactions

2’2’-cyclic guanosine monophosphate-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by nucleases, leading to the breakdown of the cyclic structure into linear nucleotides.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the nucleobases, altering the molecule’s structure and function.

Major Products Formed

The major products formed from these reactions include linear guanosine monophosphate and adenosine monophosphate, as well as various oxidized and substituted derivatives of 2’2’-cyclic guanosine monophosphate-adenosine monophosphate.

Scientific Research Applications

2’2’-cyclic guanosine monophosphate-adenosine monophosphate has numerous applications in scientific research:

Chemistry: It is used as a model compound to study cyclic dinucleotide synthesis and reactivity.

Biology: It serves as a tool to investigate the STING pathway and its role in immune responses.

Medicine: 2’2’-cyclic guanosine monophosphate-adenosine monophosphate is explored as a potential therapeutic agent for enhancing immune responses against infections and cancer.

Industry: It is used in the development of diagnostic assays and as a standard in analytical techniques.

Comparison with Similar Compounds

Similar Compounds

2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP): This isomer has a different linkage between the nucleotides but also activates the STING pathway.

3’3’-cyclic guanosine monophosphate-adenosine monophosphate (3’3’-cGAMP): Another isomer with distinct linkage, also involved in immune signaling.

Cyclic diadenosine monophosphate (c-diAMP): A cyclic dinucleotide that activates different immune pathways.

Cyclic diguanosine monophosphate (c-diGMP): Another cyclic dinucleotide with roles in bacterial signaling and immune activation.

Uniqueness

2’2’-cyclic guanosine monophosphate-adenosine monophosphate is unique due to its specific linkage and its ability to selectively activate the STING pathway. This specificity makes it a valuable tool for studying immune responses and developing targeted therapies.

Properties

IUPAC Name |

disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-2,3,4,5-tetrahydro-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAANMXFZNIJRX-VVHLBRQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N10Na2O13P2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of cyclic GMP-AMP (cGAMP) and its analogs in mammals?

A1: Cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP, including its isomer 2'2'-cGAMP, upon detecting cytosolic DNA. [, ] This makes cGAMP and its analogs crucial signaling molecules in the mammalian innate immune response. They are currently being investigated for their potential in pharmaceutical formulations, including vaccine adjuvants, drug screening assays, therapeutic interventions, and diagnostic tools. [, ]

Q2: Can you elaborate on the applications of this compound in drug discovery?

A2: While the provided abstracts primarily highlight cGAMP as a family, this compound, being an isomer, holds potential for similar applications. Research suggests that targeting the cGAS-cGAMP pathway could be valuable for developing:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)

![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)